REACTION_SMILES
|
[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[CH3:7][CH2:8][N:9]([CH2:10][CH3:11])[CH2:12][CH3:13].[Cl:14][C:15]([CH2:16][O:17][C:18](=[O:19])[Cl:20])([Cl:21])[Cl:22]>>[CH2:1]1[CH2:2][N:3]([C:18]([O:17][CH2:16][C:15]([Cl:14])([Cl:21])[Cl:22])=[O:19])[CH2:4][CH2:5][NH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CNCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCC(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OCC(Cl)(Cl)Cl)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |